[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate
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Overview
Description
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group and a cyclopentylacetate moiety, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and isoxazole groups on biological systems. It can serve as a model compound for understanding the interactions between these functional groups and biological targets.
Medicine
In medicine, this compound may have potential as a drug candidate or as a lead compound for the development of new pharmaceuticals. Its unique structure could impart specific biological activities, such as anti-inflammatory, analgesic, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate would depend on its specific interactions with molecular targets. The fluorophenyl group and the isoxazole ring can interact with various enzymes, receptors, or other biological molecules, leading to specific biological effects. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
What sets [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate apart from these similar compounds is the presence of the cyclopentylacetate group. This unique moiety can impart different physical and chemical properties, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-14-7-5-13(6-8-14)16-10-15(19-22-16)11-21-17(20)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKLVDVKHSBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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